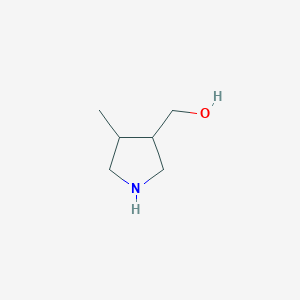

(4-Methylpyrrolidin-3-yl)methanol

Beschreibung

(4-Methylpyrrolidin-3-yl)methanol is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a methyl group at the 4-position and a hydroxymethyl (-CH2OH) substituent at the 3-position. Its molecular formula is C6H13NO, with a molecular weight of 115.17 g/mol (CAS: 1279034-51-3) . The compound is typically stored under dry conditions at 2–8°C to maintain stability . Stereochemical variants, such as the ((3S,4S)- and (3R,4R)-isomers, are documented, with the hydrochloride salt of the latter being commercially available .

This compound serves as a versatile intermediate in pharmaceutical synthesis due to its dual functional groups, which enable further derivatization. For example, it has been employed in the preparation of kinase inhibitors and other bioactive molecules .

Eigenschaften

Molekularformel |

C6H13NO |

|---|---|

Molekulargewicht |

115.17 g/mol |

IUPAC-Name |

(4-methylpyrrolidin-3-yl)methanol |

InChI |

InChI=1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3 |

InChI-Schlüssel |

YOUDCFZQKXTNCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCC1CO |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral Catalyst :

(4-Methylpyrrolidin-3-yl)methanol is widely recognized for its role as a chiral catalyst in asymmetric synthesis. This compound facilitates the formation of enantiomerically enriched products, which are crucial in the pharmaceutical industry for drug development. The unique structure of this compound allows it to effectively stabilize transition states during chemical reactions, enhancing selectivity and yield.

Mechanism of Action :

The mechanism involves the formation of a chiral environment around the substrate, promoting the preferential formation of one enantiomer over another. This is particularly useful in synthesizing complex organic molecules where stereochemistry plays a critical role in biological activity.

Medicinal Chemistry

Drug Development :

Recent studies have indicated that this compound derivatives exhibit potential therapeutic effects. For instance, compounds derived from this structure have been investigated for their inhibitory effects on specific enzymes implicated in diseases such as cancer and inflammation.

Case Studies :

- A study highlighted the development of inhibitors targeting ADAM17, an enzyme associated with various diseases. Compounds based on this compound showed promising IC50 values, indicating their potential as selective inhibitors .

- Another research effort focused on synthesizing analogues that demonstrated effective binding and inhibition against matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .

Chiral Ligands in Catalysis

Role in Catalysis :

this compound serves as an efficient chiral ligand in catalysis, particularly in reactions involving transition metals. Its ability to form stable complexes with metal centers enhances catalytic activity and selectivity.

Applications :

- Transition Metal Catalysis : The compound has been utilized in various catalytic cycles involving palladium and rhodium complexes, improving reaction outcomes in cross-coupling reactions.

- Enantioselective Reactions : It has been applied in enantioselective hydrogenation and other transformations where chirality is pivotal.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine- and pyridine-based methanol derivatives allows for tailored applications in drug discovery and material science. Below is a comparative analysis of key analogues:

Structural and Functional Comparisons

Key Research Findings

Bioactivity and Solubility: The fluorinated derivative (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol exhibits enhanced lipophilicity and metabolic stability due to the fluorine atom, making it suitable for CNS-targeting drugs . The hydrochloride salt form of (4-Methylpyrrolidin-3-yl)methanol improves aqueous solubility, facilitating pharmacokinetic studies .

Functional Group Diversity: The 4-aminophenyl substituent in [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol enables conjugation with carboxylic acids or carbonyl groups, expanding utility in peptide-mimetic drug design . Pyridazine-containing analogues (e.g., (4-(6-Methoxypyridazin-3-yl)phenyl)methanol) are explored for their electron-deficient aromatic systems, useful in coordination chemistry .

Vorbereitungsmethoden

Asymmetric 1,3-Dipolar Cycloaddition and Ring Closure

One scalable approach involves the use of pyrrolidine precursors reacting under controlled conditions with formaldehyde or related aldehydes to form the pyrrolidine ring with hydroxymethyl substitution. The process typically uses:

- Basic conditions (e.g., potassium carbonate in methanol)

- Low temperatures (0°C to room temperature) to maintain stereoselectivity

- Careful pH and temperature control to prevent racemization

Purification is achieved by column chromatography or recrystallization, with optical rotation measurements confirming enantiomeric excess.

Starting from Glycine Ethyl Ester or Similar Amino Acid Derivatives

Industrial and laboratory syntheses often start from amino acid derivatives such as glycine ethyl ester. The synthetic route involves:

- Protection of amino groups

- Introduction of methyl substituents at the 4-position via alkylation

- Ring closure to form the pyrrolidine ring

- Subsequent reduction or functional group modification to install the hydroxymethyl group at the 3-position

This method benefits from the availability of starting materials and established protocols for amino acid transformations.

Chiral Catalysis Using Diphenylprolinol Derivatives

Although more commonly applied to related piperidine derivatives, chiral catalysts such as diphenylprolinol trimethylsilyl ether have been demonstrated to facilitate stereoselective formation of hydroxymethyl-substituted nitrogen heterocycles. The general steps include:

- Reaction of an aldehyde with an amido-malonate or methylamino-oxopropanoate compound in the presence of the chiral catalyst and molecular sieves

- Formation of an intermediate adduct with high enantiomeric purity (~99%)

- Reduction of the intermediate with sodium borohydride or borohydride complexes to yield the hydroxymethylated product

This approach ensures high stereochemical control and yield, adaptable to related pyrrolidine systems.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Toluene, or mixed solvents | Anhydrous solvents preferred |

| Temperature | 0°C to 30°C | Lower temperatures favor stereoselectivity |

| Catalyst | Diphenylprolinol-TMS or TBDMS | Used in catalytic amounts (~10 mol%) |

| Reducing Agent | Sodium borohydride (NaBH4), LiAlH4 | NaBH4/BF3·OEt2 complex for selectivity |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Optical rotation to confirm purity |

Research Findings and Yield Data

- The asymmetric synthesis using diphenylprolinol catalysts yields intermediates with about 75% isolated yield and >99% enantiomeric purity.

- Industrial scale processes optimize solvent dryness and temperature control to improve yields from 60% to over 80% by minimizing side reactions and racemization.

- Use of molecular sieves and dehydrating agents enhances reaction efficiency by removing water that can quench reactive intermediates.

Challenges and Solutions

| Challenge | Cause | Solution |

|---|---|---|

| Low yield on scale-up | Solvent impurities, heat management | Use anhydrous solvents, controlled reagent addition, cooling jackets |

| Racemization | Elevated temperature or pH fluctuations | Maintain strict temperature and pH control |

| Side reactions (e.g., over-methylation) | Excess reagents or prolonged reaction times | Optimize stoichiometry and monitor reaction progress closely |

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Yield (%) | Enantiomeric Purity (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Pyrrolidine precursors + formaldehyde | K2CO3, methanol | 70–80 | High (>95) | Requires strict pH/temp control |

| Amino Acid Derivative Route | Glycine ethyl ester derivatives | Alkylating agents, reducing agents | 60–75 | Moderate to high | Industrially scalable |

| Chiral Catalyst Mediated Synthesis | Aldehydes + amido-malonate compounds | Diphenylprolinol-TMS, NaBH4 | ~75 | >99 | High stereoselectivity |

Q & A

Basic: What synthetic routes are commonly used for (4-Methylpyrrolidin-3-yl)methanol?

Methodological Answer:

The synthesis typically involves functionalizing pyrrolidine derivatives. One approach is the acid-catalyzed hydroxymethylation of 4-methylpyrrolidine using formaldehyde, followed by reduction (e.g., NaBH₄) to yield the alcohol. For example, analogous methods for related pyrrole alcohols (e.g., (2,4-dimethyl-1H-pyrrol-3-yl)methanol) use formaldehyde under acidic conditions to introduce the hydroxymethyl group .

Key Reaction Conditions:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Hydroxymethylation | Formaldehyde, H⁺ (e.g., HCl), RT | Intermediate aldehyde |

| Reduction | NaBH₄, MeOH, 0°C | Final alcohol |

Basic: How is this compound purified post-synthesis?

Methodological Answer:

Purification often involves recrystallization from polar solvents like methanol or ethanol, as described for structurally similar alcohols (e.g., 4-aroyl-3-(pyrazolylsulfonyl)pyrroles). Post-reaction workup includes NaOH washes to remove acidic byproducts, followed by solvent removal and recrystallization .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved?

Methodological Answer:

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., ring-chain tautomerism).

- X-ray crystallography (using SHELXL ) for definitive structural assignments.

- Computational validation (DFT calculations) of predicted vs. observed IR stretches (e.g., C-O vs. N-H vibrations) .

Advanced: What crystallographic tools are recommended for analyzing this compound derivatives?

Methodological Answer:

For high-resolution crystal structures, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps:

Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

Structure solution : SHELXD for heavy-atom positioning.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Advanced: How do substituents (e.g., methyl groups) influence the compound’s electronic properties?

Methodological Answer:

The methyl group at the pyrrolidine 4-position induces steric hindrance and electron-donating effects , altering reactivity. For example:

- Dipole moment studies on similar compounds (e.g., (5-aminoindolizinyl)(4-methylpyridinyl)carbothioates) reveal increased electron density at the nitrogen atom, affecting hydrogen-bonding capacity .

- Comparative Table :

| Substituent | Effect on Reactivity | Example |

|---|---|---|

| 4-Methyl | Steric shielding of N-H | Reduced nucleophilicity |

| 3-Hydroxymethyl | Hydrogen-bond donor | Enhanced solubility in polar solvents |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., CH₂OH at δ ~3.5–4.0 ppm).

- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~130–150) .

Advanced: What computational methods validate the compound’s electronic structure?

Methodological Answer:

- DFT Calculations (B3LYP/6-31G* basis set) predict ground-state dipole moments and frontier molecular orbitals (HOMO/LUMO).

- Solvatochromic Studies : Compare experimental vs. computed UV-Vis spectra in solvents like DMSO or acetonitrile to assess charge-transfer transitions .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

Stability data for related alcohols (e.g., substituted benzyl alcohols) suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.